molecular formula C7H11ClF3NO2 B11820769 C7H11ClF3NO2

C7H11ClF3NO2

Cat. No.: B11820769
M. Wt: 233.61 g/mol
InChI Key: OXYXWBXVAXXBPS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves several steps. One common method includes the reaction of 4-chlorobutyric acid with methylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride can be compared with other similar compounds, such as:

  • 4-[Methyl(2,2,2-trifluoroethyl)amino]butanoic acid
  • 4-[Methyl(2,2,2-trifluoroethyl)amino]pentanoic acid
  • 4-[Methyl(2,2,2-trifluoroethyl)amino]hexanoic acid

These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity .

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-11(5-7(8,9)10)4-2-3-6(12)13;/h2-3H,4-5H2,1H3,(H,12,13);1H

InChI Key

OXYXWBXVAXXBPS-UHFFFAOYSA-N

Canonical SMILES

CN(CC=CC(=O)O)CC(F)(F)F.Cl

Origin of Product

United States

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